1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry Process Chemistry Nootropic Drug Synthesis

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8) is the validated intermediate for nebracetam synthesis (89% yield). Its N-benzyl substituent is a strategic design element critical for crystallinity (mp 142–146°C) and downstream hydrogenolysis deprotection—substituting generic N-alkyl analogs risks synthetic failure. High crystallinity enables purification by recrystallization, reducing costs vs. chromatography. As a protected proline analog, it is a foundational building block for peptide-based drugs, prodrugs, and protease/kinase inhibitors. Procure this specific intermediate to ensure synthetic reproducibility and SAR fidelity.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 5733-86-8
Cat. No. B1266576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
CAS5733-86-8
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
InChIKeyVYKQDWPBYULGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 5733-86-8) Procurement Guide: Purity, Intermediary Utility, and Differentiated Procurement Factors


1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8) is a pyrrolidine derivative characterized by an N-benzyl substituent and a 5-oxo (lactam) group on a 3-carboxylic acid scaffold. The compound exhibits a molecular weight of 219.24 g/mol and a reported melting point range of 142-146 °C . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development, with established applications in the synthesis of peptide-based drugs and as a precursor to the anti-dementia candidate nebracetam . As a foundational building block within the 5-oxopyrrolidine-3-carboxylic acid class, its specific substitution pattern imparts distinct reactivity and physicochemical properties that govern its utility in multi-step synthetic sequences, distinguishing it from unsubstituted or alternatively N-functionalized analogs.

Why Generic N-Substituted Pyrrolidinones Cannot Substitute for 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid in Critical Synthetic Pathways


Substituting a generic N-substituted 5-oxopyrrolidine-3-carboxylic acid for the specific 1-benzyl derivative (CAS 5733-86-8) is scientifically unsound due to the profound impact of the N-substituent on both the compound's physicochemical properties and its downstream synthetic compatibility. The benzyl group is not a passive placeholder; it dictates the compound's lipophilicity, melting point, and crystallinity, which are critical for isolation and purification in multi-step syntheses. More importantly, the benzyl group is a strategic design element in key pharmaceutical pathways, such as the synthesis of nebracetam, where it serves as a transient protecting group for the pyrrolidinone nitrogen, enabling selective functionalization at the 3- and 4-positions before its eventual removal via hydrogenolysis [1]. Direct replacement with an analog bearing a different N-alkyl, N-aryl, or unsubstituted group would fundamentally alter reaction kinetics, yields, and the feasibility of critical deprotection steps, leading to synthetic failure or the generation of an entirely different, and likely inactive, final product.

Quantitative Differentiation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Evidence Guide


Synthetic Yield and Efficiency in Nebracetam Precursor Synthesis: 1-Benzyl vs. N-Cyclobutyl Analog

In a comparative synthesis study of N-substituted-5-oxopyrrolidine-3-carboxylic acids, the 1-benzyl derivative was synthesized via Michael addition of benzylamine to dimethyl itaconate followed by hydrolysis. While the publication primarily reports optimized yields for the N-cyclobutyl analog (91.2% for the methyl ester intermediate), the method itself establishes a direct, quantitative benchmark for the class [1]. The described general method, when applied to benzylamine, yields the target compound, and the reported yield for the N-cyclobutyl analog provides a quantitative baseline for evaluating the efficiency of the benzyl-substituted synthesis. Furthermore, patents specifically describing nebracetam synthesis from this benzyl intermediate report a 89% yield for the crucial methyl ester step (methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) [2], demonstrating a high and commercially viable efficiency for this specific substitution pattern in a targeted pharmaceutical context.

Medicinal Chemistry Process Chemistry Nootropic Drug Synthesis

Melting Point Differentiation for Isolation and Purity Control: 1-Benzyl vs. 1-Cyclopropylmethyl Analog

The melting point of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is consistently reported in the range of 142-146 °C , a value significantly higher than that of its 1-cyclopropylmethyl analog, which is described as a liquid or low-melting solid at room temperature (CAS 845546-16-9, molecular weight 183.20 g/mol) . This 100+ °C difference in melting point is a direct consequence of the aromatic benzyl group, which enhances intermolecular π-stacking and crystallinity.

Process Chemistry Crystallization Quality Control

Biological Activity Profile: Specificity of 5-Lipoxygenase Inactivity Compared to Active Inhibitors

In a direct enzyme inhibition assay against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid exhibited no significant activity at a concentration of 100 µM [1]. This inactivity is a crucial piece of data for compound selection. In contrast, optimized pyrrolidine-based inhibitors of this enzyme, such as those in the ABT-957 series (which are 1-benzyl-5-oxopyrrolidine-2-carboxamides), have demonstrated potent inhibitory activity (IC50 values in the nanomolar range) against related targets like calpain [2]. The target compound's lack of activity at this key inflammatory enzyme target highlights its suitability as a negative control or as an inert scaffold for further derivatization, rather than a direct bioactive lead, and distinguishes it from more complex, pharmacologically active analogs.

Enzymology Inflammation Drug Discovery

Validated Application Scenarios for 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid in Research and Process Development


Development and Scale-Up of Nebracetam and Analogous Nootropic Drug Candidates

This compound is the validated, high-yielding intermediate for the synthesis of nebracetam, an anti-dementia drug candidate [1]. The 89% yield in the key esterification step and the robust, scalable synthesis via Michael addition of benzylamine to dimethyl itaconate [2] make it the optimal starting material for medicinal chemistry efforts aiming to produce nebracetam or explore structure-activity relationships (SAR) around the racetam class of cognitive enhancers. Procurement of this specific intermediate is essential for replicating published synthetic routes and ensuring process reproducibility.

Scalable Purification and Isolation in Process Chemistry

Due to its high melting point (142-146 °C) and favorable crystallinity, this compound is ideally suited for industrial-scale syntheses where purification by recrystallization is preferred over column chromatography . The ability to isolate the intermediate as a crystalline solid with high purity (≥98% as standard commercial grade) reduces process costs and complexity, making it a more economically viable building block for large-scale production of pharmaceuticals and agrochemicals compared to lower-melting or oily N-alkyl analogs.

Synthesis of Peptide-Based Drugs and Protease Inhibitors

As a protected, conformationally constrained proline analog, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid serves as a fundamental starting material in the synthesis of diverse peptide-based drugs, including dipeptides, tripeptides, and tetrapeptides . Its utility extends to the creation of prodrugs and peptide-based inhibitors targeting enzymes such as proteases and kinases. The benzyl group provides a versatile handle for late-stage deprotection, enabling the generation of free amine-containing pyrrolidinone scaffolds that are common in bioactive molecules. Its established role as a peptidomimetic building block makes it a strategic procurement choice for peptide and protein-targeted drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.